Compound Description: AZD0530 is a potent, orally available, dual-specific inhibitor of c-Src and Abl kinases. [] It exhibits high selectivity for Src family kinases (SFKs) over a range of other kinases and displays favorable pharmacokinetic properties. [] AZD0530 has shown promising antitumor activity in preclinical models, including a c-Src-transfected 3T3-fibroblast xenograft model and an orthotopic model of human pancreatic cancer. []
Relevance: While AZD0530 shares the 1,3-benzodioxole moiety with the target compound, 4-(acetylamino)-N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide, they differ significantly in their core structures and functionalities. AZD0530 is built around a quinazoline core with various substitutions, distinguishing it from the benzamide core of the target compound. This example highlights the diversity of structures incorporating the 1,3-benzodioxole moiety and their varied biological activities. []
Compound Description: This series of compounds, including the potent derivative 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide (YM-47813), acts as 5-hydroxytryptamine 4 (5-HT4) receptor agonists. [] These compounds demonstrate efficacy in enhancing gastric motility and gastric emptying, as observed in preclinical studies with conscious dogs. []
Relevance: This series of compounds shares the 4-amino-5-chloro-2-methoxybenzamide core structure with 4-(acetylamino)-N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide. The primary structural difference lies in the substitution at the benzamide nitrogen. While the target compound features a 1,3-benzodioxol-5-yl group at this position, the related compounds incorporate a 2-(1-aminocycloalkan-1-yl)ethyl substituent. This difference in substitution patterns highlights the impact of structural modifications on receptor binding and biological activity. []
Compound Description: YM-43611 demonstrates high affinity for dopamine D3 and D4 receptors, exhibiting 110-fold D4 selectivity and 10-fold D3 preference over D2 receptors. [] It shows potential as an antipsychotic agent by effectively inhibiting apomorphine-induced climbing behavior in mice. []
Relevance: YM-43611 and 4-(acetylamino)-N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide share the 5-chloro-4-amino-2-methoxybenzamide core structure. The key structural distinction lies in the substituents attached to the 4-amino group and the benzamide nitrogen. YM-43611 features a cyclopropylcarbonyl group on the 4-amino and a (S)-1-benzyl-3-pyrrolidinyl group on the benzamide nitrogen, whereas the target compound possesses an acetyl group and a 1,3-benzodioxol-5-yl group, respectively. This comparison highlights the influence of specific substituents on receptor selectivity profiles. []
Compound Description: This series represents potent dual antagonists for both dopamine D2 and serotonin 5-HT3 receptors, exhibiting potential as broad-spectrum antiemetics. [] Notably, compound 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82) and its 5-bromo (110) and 5-iodo (112) analogs demonstrate significantly higher affinity for the dopamine D2 receptor than the reference compound metoclopramide. []
Compound Description: BAY 59-7939 acts as a potent, selective, and orally bioavailable direct Factor Xa (FXa) inhibitor. [] This compound demonstrates excellent in vivo antithrombotic activity and is under clinical development for the prevention and treatment of thromboembolic diseases. []
Relevance: Although BAY 59-7939 does not share a direct structural resemblance to 4-(acetylamino)-N-1,3-benzodioxol-5-yl-5-chloro-2-methoxybenzamide, it is included due to its classification as a carboxamide and its focus within the context of medicinal chemistry research involving heterocyclic compounds. This inclusion broadens the scope and highlights the relevance of carboxamides as a significant chemical class in drug discovery, especially for antithrombotic therapies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.